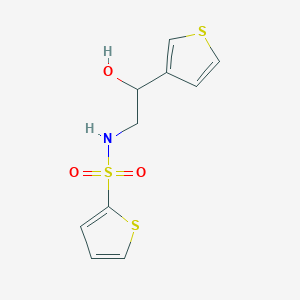

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

説明

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S3/c12-9(8-3-5-15-7-8)6-11-17(13,14)10-2-1-4-16-10/h1-5,7,9,11-12H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISRHXGHIMIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with appropriate sulfonamide precursors. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

化学反応の分析

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

科学的研究の応用

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound exhibits potential biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Due to its pharmacological properties, it is being investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

Industry: Thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

作用機序

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes, while the thiophene ring can interact with various biological receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

類似化合物との比較

Structural Analogues

a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : A carboxamide derivative with a nitro-substituted phenyl group instead of the hydroxyethyl-thiophene moiety.

- Key Differences :

- The carboxamide group (–CONH–) vs. sulfonamide (–SO₂NH–) alters electronic properties and hydrogen-bonding capacity.

- Dihedral angles between the aromatic rings (13.53° and 8.50°) are smaller compared to the target compound, where the hydroxyethyl linker likely introduces greater conformational flexibility .

b) N-(2-Ethoxyphenyl)-2-thiophenesulfonamide ()

- Structure : A sulfonamide with an ethoxy-substituted phenyl group.

- Molecular weight (283.37 g/mol) is comparable to the target compound, suggesting similar solubility profiles .

c) N-(3-Acetylphenyl)thiophene-2-sulfonamide ()

- Structure : Features an acetyl-substituted phenyl group.

- No crystallographic data are provided, but steric effects from the acetyl group may influence packing interactions .

生物活性

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

- Molecular Formula : C11H12N2O3S3

Synthesis

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may include:

- Preparation of Thiophene Derivatives : Starting from thiophene-3-carboxylic acid.

- Formation of Sulfonamide : Reaction with sulfonyl chlorides under basic conditions.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of hydroxyl and sulfonamide groups allows for hydrogen bonding and potential modulation of enzyme activities, influencing various biological pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide demonstrate effective inhibition against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.5 - 8 µg/mL | Compared to ciprofloxacin |

| Escherichia coli | 0.5 - 8 µg/mL | Compared to standard antibiotics |

| Pseudomonas aeruginosa | 1 - 10 µg/mL | Compared to ampicillin |

Anti-inflammatory Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has shown potential in reducing inflammation through the inhibition of nitric oxide (NO) production in macrophage cells. In vitro studies demonstrate its effectiveness compared to established anti-inflammatory agents.

| Compound | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| N-(2-hydroxy...) | 12.8 - 48.7 | Dexamethasone (IC50 = 62.2) |

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of thiophene derivatives, including N-(2-hydroxy...) against multi-drug resistant strains. Results indicated a promising activity profile, suggesting further development for therapeutic use .

- Anti-inflammatory Research : In a controlled laboratory setting, N-(2-hydroxy...) was tested for its anti-inflammatory effects on LPS-stimulated RAW 264.7 macrophages. The compound exhibited significant inhibition of NO production, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。